a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-
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Overview
Description
a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-: is a complex carbohydrate derivative It is a modified glucopyranoside, where the glucose molecule is bonded to various phenylmethyl and acetylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose molecule are protected using benzyl or phenylmethyl groups.
Introduction of Acetylamino Group: The acetylamino group is introduced at the 2-position of the glucose molecule through acetylation.
Formation of Phenylmethylene Acetal: The 4,6-hydroxyl groups are protected as a phenylmethylene acetal.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the acetylamino group, converting it to an amine.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products
Oxidation: Oxidized derivatives with carboxyl or ketone groups.
Reduction: Reduced derivatives with primary or secondary amine groups.
Substitution: Substituted derivatives with various functional groups replacing the phenylmethyl groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Carbohydrates: Used as an intermediate in the synthesis of more complex carbohydrate molecules.
Study of Carbohydrate-Protein Interactions: Employed in research to understand how carbohydrates interact with proteins.
Biology
Glycosylation Studies: Used to study the process of glycosylation in biological systems.
Cell Signaling: Investigated for its role in cell signaling pathways involving carbohydrates.
Medicine
Drug Development: Potential use in the development of carbohydrate-based drugs.
Diagnostic Tools: Used in the development of diagnostic tools for detecting carbohydrate-related diseases.
Industry
Biotechnology: Employed in the production of biotechnological products involving carbohydrates.
Food Industry:
Mechanism of Action
The mechanism of action of a-D-Glucopyranoside, phenylmethyl2-(acetylamino)-2-deoxy-3-O-(phenylmethyl)-4,6-O-(phenylmethylene)- involves its interaction with specific molecular targets. These interactions can affect various biological pathways, including:
Enzyme Inhibition: The compound can inhibit enzymes involved in carbohydrate metabolism.
Receptor Binding: It can bind to carbohydrate receptors on cell surfaces, influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
Methyl a-D-Glucopyranoside: A simpler derivative of glucose with a single methyl group.
Phenylmethyl a-D-Glucopyranoside: Similar structure but lacks the acetylamino and phenylmethylene groups.
Acetylamino a-D-Glucopyranoside: Contains the acetylamino group but lacks the phenylmethyl and phenylmethylene groups.
Uniqueness
Structural Complexity: The presence of multiple functional groups makes it more complex than similar compounds.
Versatility: Its unique structure allows it to participate in a wider range of chemical reactions and biological interactions.
The combination of functional groups provides unique properties that can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO6/c1-20(31)30-25-27(32-17-21-11-5-2-6-12-21)26-24(19-34-28(36-26)23-15-9-4-10-16-23)35-29(25)33-18-22-13-7-3-8-14-22/h2-16,24-29H,17-19H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMOQGCMJGSYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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